N-cyclopropylcyclohexanamine
Overview
Description
N-Cyclopropylcyclohexanamine is an organic compound with the molecular formula C₉H₁₇N. It is a cyclohexylamine derivative where the amine nitrogen is bonded to a cyclopropyl group.
Mechanism of Action
Mode of Action
Like many other amines, it may interact with biological targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Given the compound’s structure, it may be involved in a variety of biochemical reactions, potentially acting as a substrate, inhibitor, or modulator of enzymatic activity .
Pharmacokinetics
Its molecular weight (139238 Da) and structure suggest that it may have favorable bioavailability .
Result of Action
Given the lack of specific information about its targets and mode of action, it is difficult to predict its precise effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-cyclopropylcyclohexanamine. Factors such as pH, temperature, and the presence of other molecules can affect its stability and interactions with biological targets. Moreover, the compound’s environmental fate and behavior can be influenced by its physicochemical properties, including its solubility, volatility, and susceptibility to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Cyclopropylcyclohexanamine can be synthesized through several methods. One common approach involves the reductive amination of cyclohexanone with cyclopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure hydrogenation reactors and advanced catalytic systems can optimize the synthesis, ensuring high purity and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Cyclopropylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl cyclohexylamines.
Scientific Research Applications
N-Cyclopropylcyclohexanamine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Comparison with Similar Compounds
Cyclohexylamine: Similar in structure but lacks the cyclopropyl group.
N-Methylcyclohexanamine: Contains a methyl group instead of a cyclopropyl group.
N-Ethylcyclohexanamine: Contains an ethyl group instead of a cyclopropyl group.
Uniqueness: N-Cyclopropylcyclohexanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can enhance the compound’s reactivity and binding interactions, making it valuable in various applications .
Properties
IUPAC Name |
N-cyclopropylcyclohexanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-4-8(5-3-1)10-9-6-7-9/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQSVVAOVRESQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602635 | |
Record name | N-Cyclopropylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824-82-8 | |
Record name | N-Cyclopropylcyclohexanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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